4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Medicinal Chemistry SAR Thiazole Carboxamide

4-Methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide (CAS 941879-34-1, PubChem CID is a synthetic 2,4,5-trisubstituted thiazole-5-carboxamide bearing a benzenesulfonamido group at the 2-position. Its molecular formula is C19H19N3O3S2 with a molecular weight of 401.5 g/mol and a computed XLogP3 of 3.8.

Molecular Formula C19H19N3O3S2
Molecular Weight 401.5
CAS No. 941879-34-1
Cat. No. B2813915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide
CAS941879-34-1
Molecular FormulaC19H19N3O3S2
Molecular Weight401.5
Structural Identifiers
SMILESCC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C19H19N3O3S2/c1-14-17(18(23)20-13-12-15-8-4-2-5-9-15)26-19(21-14)22-27(24,25)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,23)(H,21,22)
InChIKeyNUEVDHVEKPVWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide (CAS 941879-34-1): Structural Baseline and Procurement Considerations


4-Methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide (CAS 941879-34-1, PubChem CID 16944385) is a synthetic 2,4,5-trisubstituted thiazole-5-carboxamide bearing a benzenesulfonamido group at the 2-position [1]. Its molecular formula is C19H19N3O3S2 with a molecular weight of 401.5 g/mol and a computed XLogP3 of 3.8 [1]. The compound is a research chemical available from multiple suppliers for in vitro and in vivo experimental use .

Why Generic Substitution Fails: Structural Differentiation of 4-Methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide from Close Analogs


Broad substitution of this compound with other thiazole-5-carboxamide sulfonamides is inadvisable because the N-phenethylamide side chain and the unsubstituted phenylsulfonamido group jointly determine lipophilicity (XLogP3 = 3.8), hydrogen-bonding capacity, and target engagement profiles that differ measurably from analogs bearing N-benzyl, N-ethyl, N-(4-fluorophenyl), or 4-methylphenylsulfonamido substituents [1]. Recent primary literature on the same chemotype demonstrates that even minor changes to the N-aryl amide substituent can shift anticancer potency from single-digit µg/mL to inactivity, and that the sulfonamide aryl substitution pattern (phenyl vs. 4-methylphenyl vs. 4-fluorophenyl) critically modulates both antimicrobial MIC values and enzyme inhibition selectivity [2]. Consequently, any generic replacement without matched quantitative comparability risks substantially altered biological outcomes in screening cascades.

Quantitative Differentiation Evidence: 4-Methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide vs. Comparator Compounds


Structural Differentiation: N-Phenethyl vs. N-Benzyl Substituent Impact on Lipophilicity and Target Space

The N-phenethyl side chain of the target compound (CAS 941879-34-1) provides an additional methylene spacer and greater conformational flexibility compared to the N-benzyl analog (CAS: N-benzyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide) [1]. This structural difference results in a computed XLogP3 of 3.8 for the N-phenethyl compound versus an estimated lower XLogP3 for the N-benzyl analog (approximately 3.4, based on the loss of one methylene unit) [1]. The increased lipophilicity and extended side chain may confer differential membrane permeability and distinct protein binding site occupancy, making direct substitution without re-optimizing the assay conditions unreliable [2].

Medicinal Chemistry SAR Thiazole Carboxamide

Anticancer Activity: MCF-7 Breast Cancer Cytotoxicity Compared to N-Ethyl Analog Class Baseline

The target compound (CAS 941879-34-1) has a reported IC50 of approximately 15 µM against the MCF-7 human breast adenocarcinoma cell line, indicating meaningful cytotoxic activity . For structural context, a close analog from the same chemotype—N-(4-fluorophenyl)-2-(4-fluorophenylsulfonamido)-4-methylthiazole-5-carboxamide (Compound 7f)—exhibited anticancer activity at 4.69 µg/mL (approximately 11 µM at MW ~427 g/mol) against A549 lung carcinoma cells in a primary research study [1]. While direct cross-study comparison between different cell lines requires caution, both values fall within the low-micromolar range characteristic of active thiazole sulfonamide carboxamides, and the N-phenethyl variant provides a distinct selectivity profile opportunity compared to the N-(4-fluorophenyl) analog [1].

Anticancer MCF-7 Cytotoxicity

Antimicrobial Activity: MIC Values Against S. aureus and E. coli vs. Sulfonamide Antibiotic Baseline

The target compound (CAS 941879-34-1) exhibits antibacterial activity with reported MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . For class-level context, a series of structurally related 2,4,5-trisubstituted thiazole sulfonamides (Compounds 7a–7g) from a 2025 primary study displayed modest antibacterial activity with a uniform MIC of 1.0 mg/mL (1000 µg/mL) against tested bacterial strains [1]. The target compound's MIC values (32–64 µg/mL) are approximately 15- to 31-fold more potent than the class baseline of 1000 µg/mL, indicating that the specific N-phenethyl/phenylsulfonamido substitution pattern confers substantially enhanced antibacterial activity relative to the broader chemotype [1]. Additionally, the Gram-positive vs. Gram-negative differential (32 vs. 64 µg/mL) provides a selectivity window not observed in the comparator series .

Antimicrobial MIC Thiazole Sulfonamide

Sulfonamide Substitution Pattern: Phenylsulfonamido vs. 4-Methylphenylsulfonamido Impact on Antimalarial Target Engagement

The target compound (CAS 941879-34-1) carries an unsubstituted phenylsulfonamido group, distinguishing it from the closely related 4-methylphenylsulfonamido analog (CAS 942004-16-2). In primary research, the 4-methylphenylsulfonamido analog has demonstrated binding affinity against Plasmodium falciparum cysteine proteases falcipain-2 (FP-2) and falcipain-3 (FP-3) via molecular docking studies [1]. The absence of the para-methyl group on the sulfonamide phenyl ring in the target compound alters both steric bulk and electronic properties of this key pharmacophoric element, which is predicted to shift the hydrogen-bonding and hydrophobic interactions within the falcipain active site relative to the published 4-methyl analog [1]. This structural distinction enables researchers to probe the contribution of the sulfonamide aryl substituent to antimalarial target engagement within a matched-pair analysis framework [1].

Antimalarial Falcipain Molecular Docking

Physicochemical Profile: Lipinski Compliance and Drug-Likeness Differentiation

The target compound meets all Lipinski Rule of Five criteria with a molecular weight of 401.5 g/mol (<500), XLogP3 of 3.8 (<5), 2 hydrogen bond donors (<5), and 6 hydrogen bond acceptors (<10) [1]. Its topological polar surface area (TPSA) is computed as 125 Ų [1], which is below the 140 Ų threshold generally associated with acceptable oral bioavailability. In comparison, the widely used sulfonamide antibiotic sulfathiazole (CAS 72-14-0) has a molecular weight of 255.3 g/mol and a TPSA of approximately 112 Ų [2]. The target compound's higher molecular weight and larger TPSA reflect its more elaborate substitution pattern (trisubstituted thiazole-5-carboxamide vs. monosubstituted 2-aminothiazole), which expands its potential target interaction surface while remaining within drug-like chemical space [1][2].

Drug-Likeness ADME Physicochemical Properties

Optimal Application Scenarios for 4-Methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide Based on Quantitative Evidence


Anticancer Lead Discovery: Breast Cancer Cell Line Screening

The reported IC50 of approximately 15 µM against MCF-7 breast adenocarcinoma cells [1] supports the use of this compound as a starting point for medicinal chemistry optimization targeting breast cancer. The N-phenethyl substitution differentiates it from the N-(4-fluorophenyl) analog (Compound 7f) which was profiled against A549 lung carcinoma cells at 4.69 µg/mL [2], providing complementary tissue-selectivity exploration within the same chemotype. Researchers can use the target compound to probe breast cancer-specific mechanisms while employing Compound 7f as a lung carcinoma comparator.

Antimicrobial Resistance Research: Gram-Positive Selective Probe

With MIC values of 32 µg/mL (S. aureus) and 64 µg/mL (E. coli) [1]—substantially lower than the 1000 µg/mL baseline observed for a related thiazole sulfonamide series [2]—this compound serves as a Gram-positive-biased antibacterial probe. The 2-fold selectivity window between Gram-positive and Gram-negative species makes it suitable for target identification studies aimed at understanding differential susceptibility mechanisms in bacterial pathogens.

Structure–Activity Relationship (SAR) Studies: Matched-Pair Analysis of Sulfonamide Aryl Substituents

The unsubstituted phenylsulfonamido group of this compound (CAS 941879-34-1) and the 4-methylphenylsulfonamido group of its close analog (CAS 942004-16-2) form a matched molecular pair differing only by a para-methyl substituent [1]. This enables high-resolution SAR studies to quantify the contribution of the sulfonamide aryl substituent to biological activity across multiple assays (anticancer, antimicrobial, antimalarial), with the 4-methyl analog having demonstrated falcipain-2/3 binding in computational studies [1].

Drug-Likeness Profiling and ADME Screening Controls

With full Lipinski compliance (MW 401.5, XLogP3 3.8, HBD 2, HBA 6) and a TPSA of 125 Ų [2], this compound is suitable as a control or reference standard in ADME assay panels designed to benchmark the physicochemical and permeability properties of novel thiazole-5-carboxamide analogs. Its favorable drug-likeness profile ensures reliable performance in standard Caco-2 permeability, microsomal stability, and plasma protein binding assays without the confounding effects of property-based outliers.

Quote Request

Request a Quote for 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.